Cas no 2171496-56-1 (5-cyclopropyl-2-formamidopent-4-ynoic acid)

5-cyclopropyl-2-formamidopent-4-ynoic acid 化学的及び物理的性質
名前と識別子
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- 5-cyclopropyl-2-formamidopent-4-ynoic acid
- 2171496-56-1
- EN300-1299179
-
- インチ: 1S/C9H11NO3/c11-6-10-8(9(12)13)3-1-2-7-4-5-7/h6-8H,3-5H2,(H,10,11)(H,12,13)
- InChIKey: FPBWUIFMJOPNMN-UHFFFAOYSA-N
- SMILES: OC(C(CC#CC1CC1)NC=O)=O
計算された属性
- 精确分子量: 181.07389321g/mol
- 同位素质量: 181.07389321g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 3
- 複雑さ: 269
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.4Ų
- XLogP3: 0.8
5-cyclopropyl-2-formamidopent-4-ynoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1299179-100mg |
5-cyclopropyl-2-formamidopent-4-ynoic acid |
2171496-56-1 | 100mg |
$930.0 | 2023-09-30 | ||
Enamine | EN300-1299179-1.0g |
5-cyclopropyl-2-formamidopent-4-ynoic acid |
2171496-56-1 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1299179-250mg |
5-cyclopropyl-2-formamidopent-4-ynoic acid |
2171496-56-1 | 250mg |
$972.0 | 2023-09-30 | ||
Enamine | EN300-1299179-5000mg |
5-cyclopropyl-2-formamidopent-4-ynoic acid |
2171496-56-1 | 5000mg |
$3065.0 | 2023-09-30 | ||
Enamine | EN300-1299179-50mg |
5-cyclopropyl-2-formamidopent-4-ynoic acid |
2171496-56-1 | 50mg |
$888.0 | 2023-09-30 | ||
Enamine | EN300-1299179-1000mg |
5-cyclopropyl-2-formamidopent-4-ynoic acid |
2171496-56-1 | 1000mg |
$1057.0 | 2023-09-30 | ||
Enamine | EN300-1299179-500mg |
5-cyclopropyl-2-formamidopent-4-ynoic acid |
2171496-56-1 | 500mg |
$1014.0 | 2023-09-30 | ||
Enamine | EN300-1299179-10000mg |
5-cyclopropyl-2-formamidopent-4-ynoic acid |
2171496-56-1 | 10000mg |
$4545.0 | 2023-09-30 | ||
Enamine | EN300-1299179-2500mg |
5-cyclopropyl-2-formamidopent-4-ynoic acid |
2171496-56-1 | 2500mg |
$2071.0 | 2023-09-30 |
5-cyclopropyl-2-formamidopent-4-ynoic acid 関連文献
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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4. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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7. Back matter
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9. Caper tea
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V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
5-cyclopropyl-2-formamidopent-4-ynoic acidに関する追加情報
Introduction to 5-Cyclopropyl-2-Formamidopent-4-ynoic Acid (CAS No. 2171496-56-1)
5-Cyclopropyl-2-formamidopent-4-ynoic acid (CAS No. 2171496-56-1) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in the development of new therapeutic agents. The following sections will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements associated with this compound.
The molecular formula of 5-cyclopropyl-2-formamidopent-4-ynoic acid is C10H13NO3, and its molecular weight is approximately 195.21 g/mol. The compound features a cyclopropyl group, a formamido group, and an alkyne moiety, which collectively contribute to its distinct chemical and biological properties. The presence of these functional groups makes it an attractive candidate for various chemical reactions and biological studies.
The synthesis of 5-cyclopropyl-2-formamidopent-4-ynoic acid has been explored through several methodologies. One common approach involves the coupling of a cyclopropyl-substituted alkyne with a formamide derivative, followed by selective oxidation to introduce the carboxylic acid functionality. This synthetic route is highly versatile and can be adapted to produce derivatives with varying substituents, thereby expanding the scope of potential applications.
In terms of biological activity, recent studies have highlighted the potential of 5-cyclopropyl-2-formamidopent-4-ynoic acid as a modulator of various biological pathways. For instance, research published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. Additionally, preliminary data suggest that it may have neuroprotective effects, making it a promising lead compound for the treatment of neurodegenerative diseases.
The pharmacological profile of 5-cyclopropyl-2-formamidopent-4-ynoic acid has also been investigated in preclinical models. In vitro studies using human cell lines have shown that it can effectively cross cell membranes and exert its biological effects without significant cytotoxicity. Furthermore, in vivo studies in animal models have confirmed its oral bioavailability and metabolic stability, which are crucial factors for its potential use as a therapeutic agent.
To further understand the mechanism of action of 5-cyclopropyl-2-formamidopent-4-ynoic acid, researchers have employed advanced techniques such as molecular docking and molecular dynamics simulations. These computational methods have provided insights into the binding interactions between the compound and its target proteins, helping to elucidate its mode of action at the molecular level.
In addition to its therapeutic potential, 5-cyclopropyl-2-formamidopent-4-ynoic acid has also been explored for its utility in chemical biology research. Its unique structural features make it an excellent tool for probing specific biological processes and pathways. For example, it has been used as a probe to study protein-protein interactions and signaling cascades in cellular systems.
The safety profile of 5-cyclopropyl-2-formamidopent-4-ynoic acid is another critical aspect that has been evaluated in preclinical studies. Toxicological assessments have shown that it exhibits low toxicity at therapeutic concentrations, with no significant adverse effects observed in animal models. However, further safety studies are necessary to ensure its long-term safety and efficacy in human subjects.
In conclusion, 5-cyclopropyl-2-formamidopent-4-ynoic acid (CAS No. 2171496-56-1) represents a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable biological properties make it an attractive candidate for further development as a therapeutic agent or research tool. Ongoing research efforts aim to optimize its pharmacological profile and explore its full potential in various disease models.
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